molecular formula C12H16O2 B086620 Butyl phenylacetate CAS No. 122-43-0

Butyl phenylacetate

Cat. No. B086620
CAS RN: 122-43-0
M. Wt: 192.25 g/mol
InChI Key: LDOXTQYWWYXYSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of n-butyl phenylacetate can be achieved through a one-step method from benzylcyanide and butanol in the presence of H_2SO_4. Optimal conditions for this synthesis have been identified, leading to high yields and purity of the product. The structure of n-butyl phenylacetate is confirmed through spectroscopic methods such as FT-IR and NMR spectrum analysis (Cui Yu-min, 2006).

Molecular Structure Analysis

The molecular structure of butyl phenylacetate enolates has been explored through spectroscopic determinations, including IR and 13 C NMR spectroscopy. These studies have enabled the assignment of the E or Z configuration to the enolates, providing detailed insights into their structural characteristics (J. Corset et al., 1993).

Chemical Reactions and Properties

Research into the reactions of phenylacetate derivatives has unveiled a variety of chemical behaviors. For example, the diazotization of 3-phenyl-1-butylamine leads to the formation of several ester products, demonstrating extensive isotope-position rearrangement and highlighting the compound's reactive nature (A. W. Fort & R. E. Leary, 1960).

Physical Properties Analysis

The synthesis of derivatives such as dialkyltin derivatives of α-methoxy- and α-acetoxy-phenylacetic acids has provided insights into the physical properties of this compound and its derivatives. X-ray diffraction analysis alongside IR and Mossbauer spectroscopies has shed light on the solid-state structures and spectral data, indicating their structural and physical characteristics (V. S. Petrosyan et al., 1996).

Chemical Properties Analysis

Investigations into the chemical properties of this compound have revealed its potential as a biofuel additive, emphasizing the compound's sustainability and the eco-friendliness of its production route. Kinetic studies on the formation of butyl acetate through heterogeneously catalyzed transesterification have demonstrated its feasibility and efficiency, providing a promising outlook for its use in renewable energy sources (Sami H. Ali et al., 2011).

Scientific Research Applications

  • Recovery and Extraction Studies :

    • Phenylacetic acid, closely related to Butyl phenylacetate, is significant in the pharmaceutical industry, particularly in antibiotic production. Studies have investigated the recovery of phenylacetic acid from aqueous waste using tri-n-butyl phosphate in different solvents. Such research is crucial for efficient waste management and resource recovery in pharmaceutical processes (Wasewar et al., 2015).
    • Another study focused on the reactive extraction of phenylacetic acid using tri-n-butyl phosphate in various diluents, which is relevant for the removal of phenylacetic acid from aqueous phases, potentially applicable in industrial processes (Athankar et al., 2013).
  • Chemical Synthesis and Catalysis :

    • The synthesis of n-butyl phenylacetate from benzylcyanide using a one-step method demonstrates an efficient approach to producing this compound. This study is crucial for understanding the chemical synthesis processes involved in producing such compounds (Cui Yu-min, 2006).
  • Pharmaceutical Applications :

    • Phenylacetic acid, which is structurally related to this compound, has been studied for its selective activity against malignant gliomas. This indicates potential therapeutic applications in treating certain types of brain tumors (Samid et al., 1994).
    • A study on the continuous enzymatic hydrolysis of Penicillin G into phenylacetic acid highlights the role of phenylacetic acid in pharmaceutical manufacturing processes (Hollander et al., 2002).
  • Environmental Applications :

    • Research on the treatment of gases containing Butyl acetate, n-butyl alcohol, and phenylacetic acid using bio-trickling filters indicates the importance of managing industrial emissions, particularly from pharmaceutical factories. This study is relevant for environmental management and pollution control (Wang et al., 2005).

Safety and Hazards

Butyl phenylacetate can cause skin irritation and serious eye irritation. It may also be harmful if inhaled and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

butyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O2/c1-2-3-9-14-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOXTQYWWYXYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059541
Record name Benzeneacetic acid, butyl ester
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Molecular Weight

192.25 g/mol
Source PubChem
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Physical Description

Colourless liquid; pleasant rose and honey-like odour
Record name Butyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/
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Boiling Point

133.00 to 135.00 °C. @ 15.00 mm Hg
Record name Butyl phenylacetate
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Solubility

Insoluble in water; soluble in oils, 1 mL in 1 mL 95% ethanol (in ethanol)
Record name Butyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.990-0.997
Record name Butyl phenylacetate
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CAS RN

122-43-0
Record name Butyl phenylacetate
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Record name Butyl phenylacetate
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Record name Benzeneacetic acid, butyl ester
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Record name Butyl phenylacetate
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Record name BUTYL PHENYLACETATE
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Record name Butyl phenylacetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Toluene (1.38 g), n-butanol (74 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 65 mg n-butyl phenylacetate was obtained by column chromatography, in a yield of 68%. 1HNMR (400 MHz, CDCl3) δ 0.88 (t, J=7.6 Hz, 3H), 1.29-1.38 (m, 2H), 1.55-1.62 (m, 2H), 3.60 (s, 2H), 4.06 (t, J=6.8 Hz, 2H), 7.23-7.33 (m, 5H); 13CNMR (100 MHz, CDCl3) δ 13.7, 19.1, 30.6, 41.5, 64.7, 127.0, 128.5, 129.3, 134.3, 171.7; HRMS (ESI) calcd. for C12H16NaO2 [M+Na]: 215.1043. found: 215.1042. The n-butyl phenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 43 mg product phenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 94%.
Quantity
1.38 g
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reactant
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73 mg
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Pd(Xantphos)Cl2
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3.8 mg
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74 mg
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Synthesis routes and methods II

Procedure details

The process of Example 4 was followed, using 45 ml. of butanol, 12.5 g. of potassium hydroxide, and 4.6 g. of 1,1,1-trichloro-2-phenylethane. The reflux was carried on for 8 hours, at 110°. The product was 3.85 g. of rather impure oil, apparently containing some of the 2-chloro-2-butoxystyrene impurity, which was converted to desired product by adding 8 ml. of butanol and 40 ml. of 1 N hydrochloric acid and stirring the mixture for 20 minutes. The layers were separated, and the aqueous was extracted with two 30 ml. portions of diethyl ether. The organics were combined and washed with saturated sodium chloride solution, dried over sodium sulfate and evaporated under vacuum to obtain 4.2 g. of partially purified product, 77% pure by vapor phase chromatography.
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2-chloro-2-butoxystyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Butyl phenylacetate, and what spectroscopic data is available to confirm its structure?

A1: this compound has the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. Its structure has been confirmed using spectroscopic techniques like Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance spectroscopy (1H NMR). []

Q2: Can you describe a method for synthesizing this compound?

A2: this compound can be synthesized from benzyl cyanide and butanol using a one-step method with sulfuric acid (H2SO4) as a catalyst. Optimal reaction conditions include a catalyst quantity of 6.5 g, a molar ratio of butanol to benzyl cyanide of 2.96:1, a reaction temperature of 120 °C, and a reaction time of 6 hours. This method has achieved a yield of 89.8% and a product purity of 99.2%. [] Another method involves the reaction of tert-butyl phenylacetate with p-toluoyl chloride in the presence of lithium tert-butoxide. []

Q3: How does the structure of phenylacetate esters influence their reactivity towards tert-butylperoxy radicals?

A3: The reactivity of the α-CH2 groups in phenylacetate esters with tert-butylperoxy radicals is influenced by the substituents on both sides of the ester group. This reactivity is not simply additive but is impacted by the overall electronic influence of the ester moiety. For example, benzyl benzoate, benzyl phenylacetate, and phenyl phenylacetate exhibit different reactivity profiles despite sharing some structural similarities. []

Q4: Has the gas-phase pyrolysis of this compound been studied?

A4: Yes, the gas-phase pyrolysis of tert-butyl phenylacetates has been studied. The rate coefficients for this process correlate with σ° values (Hammett substituent constants) with a ρ value of 0.39 at 600 K. This finding indicates that the polarity of the transition state for phenylacetate pyrolysis is lower than that for benzoates and N-phenylcarbamates. Furthermore, the data correlates better with σn values, suggesting that these values represent a more accurate measure of resonance-free substituent constants compared to σ° values. [, ]

Q5: Can this compound be used in enzymatic reactions?

A5: Yes, this compound has been shown to be a substrate for an extracellular alkaline lipase produced by Bacillus sp. RSJ1. This enzyme preferentially hydrolyzes esters with smaller substituents, such as chloro and methyl groups. This compound, along with butyl 2-chloropropanoate and butyl 2-methylbutyrate, were effectively hydrolyzed, while esters with bulkier substituents like bromo and phenyl were not. []

Q6: Does the substitution on the phenyl ring of phenylacetates affect their hydrolysis rate by acetylcholinesterase?

A6: Yes, the type and position of substituents on the phenyl ring of phenylacetates can significantly impact their hydrolysis rate by acetylcholinesterase. For instance, o- or p-trimethylammonium and m-tert-butyl substitutions were found to enhance the hydrolysis rate compared to unsubstituted phenylacetate. Interestingly, m-trimethylammonium substitution, which makes the compound sterically similar to acetylcholine, actually decreased the hydrolysis rate. These findings suggest that the trimethylammonium group's effect on hydrolysis rate is primarily due to its electron-withdrawing properties, stabilizing the phenoxy ion, rather than electrostatic interactions with the enzyme's anionic site. []

Q7: Have any studies investigated the potential biopesticide properties of this compound?

A7: While not directly focusing on this compound itself, a study identified methyl-p-tert-butyl phenylacetate in the seed extract of Annona squamosa (sweetsop). This extract displayed potential insecticidal activity against the brown planthopper (Nilaparvata lugens). This observation suggests that further investigation into the biopesticide properties of this compound and related compounds could be worthwhile. []

Q8: Are there any safety assessments available for this compound?

A8: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound. [, ] While the specifics of the assessment are not detailed in the provided abstracts, the existence of such an assessment indicates that the compound's safety profile is under scrutiny for its potential use in various applications.

Q9: Are there alternative synthesis methods for α-phenylglycine that involve this compound derivatives?

A9: While tert-butyl phenylacetate itself did not undergo the desired amination reaction, other derivatives like N, N-diethyl phenylacetamide and N-n-butyl phenylacetamide can be used in α-phenylglycine synthesis. These compounds undergo α-lithiation followed by amination with methoxyamine to produce α-phenylglycine N, N-diethylamide and α-phenylglycine N-n-butylamide, respectively. []

Q10: Has the addition of this compound to activated double bonds been explored?

A10: Yes, the addition of tert-butyl phenylacetate to activated double bonds has been investigated under phase-transfer catalysis conditions. This reaction successfully yielded addition products when reacting with derivatives of cinnamic acid, chalkone, and benzylideneaniline. [, ]

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